molecular formula C22H23ClN4O3 B2617689 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775513-33-1

3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2617689
CAS No.: 1775513-33-1
M. Wt: 426.9
InChI Key: AXZXZMPKHJXRMM-UHFFFAOYSA-N
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Description

3-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a triazolone core linked to a substituted piperidine, a structural motif commonly associated with bioactivity. The presence of the 5-chloro-2-methoxybenzoyl group and the 4-methylphenyl moiety suggests potential for high-affinity binding to various biological targets. Compounds with similar piperidine and 1,2,4-triazole scaffolds are frequently investigated for their interactions with the central nervous system and other therapeutic targets . This chemical is provided strictly For Research Use Only. It is intended for use in in vitro assays and as a standard in analytical studies. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Proper personal protective equipment should be worn, and all standard laboratory safety protocols for handling non-peptide receptor research compounds should be followed .

Properties

IUPAC Name

3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-14-3-6-17(7-4-14)27-20(24-25-22(27)29)15-9-11-26(12-10-15)21(28)18-13-16(23)5-8-19(18)30-2/h3-8,13,15H,9-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZXZMPKHJXRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of Substituents: The substituents, such as the 5-chloro-2-methoxybenzoyl group and the 4-methylphenyl group, are introduced through nucleophilic substitution reactions or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halogens, alkylating agents). Reaction conditions can vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with varying functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar triazole derivatives possess antibacterial and antifungal activities comparable to established antimicrobial agents . The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes.

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. The incorporation of specific substituents can enhance their activity against various cancer cell lines. For example, some studies indicate that modifications to the triazole structure can lead to increased cytotoxicity against breast cancer cells .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various triazole derivatives, compounds similar to 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one were tested against strains of Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives against human lung cancer cells. The study revealed that specific modifications to the triazole ring led to enhanced apoptosis in cancer cells, suggesting a promising avenue for further research into anticancer therapies .

Mechanism of Action

The mechanism of action of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

Compound A : 4,5-Dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-1,2,4-triazol-5-(1H)-one

  • Structure : Lacks the piperidinyl-benzoyl group but includes a 4-chloro-2-fluorophenyl substituent.
  • Application : Intermediate for carfentrazone-ethyl synthesis .
  • Synthesis Yield : 82.6% (via 1-(ethoxy)ethylidene urethane route) .

Compound B : 4,5-Dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-1,2,4-triazol-5-(1H)-one

  • Structure : Adds a difluoromethyl group to the triazolone core compared to Compound A.
  • Application : Enhanced herbicidal activity due to fluorinated substituents .
  • Optimized Yield : 75.7% (elevated-temperature fluorination) .

Compound C : Carfentrazone-ethyl

  • Structure : Ethyl ester derivative of a triazolone core with fluorinated aromatic substituents.
  • Application : Commercial herbicide targeting broadleaf weeds in cereals .

Piperidine-Containing Analogues

Compound D : 5-[1-(5-Chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Structure : Replaces the 4-methylphenyl group with a 4-methoxybenzyl group and substitutes 2-methoxy with 2-fluoro.
  • Impact : Increased electron-withdrawing character may alter binding affinity in biological targets .

Compound E : 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride

  • Structure : Simplified triazolyl-piperidine system without benzoyl or dihydro-triazolone groups.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C (Carfentrazone-ethyl)
Core Structure 4,5-Dihydro-1H-1,2,4-triazol-5-one Same Same Same (esterified)
Key Substituents 5-Chloro-2-methoxybenzoyl, 4-methylphenyl 4-Chloro-2-fluorophenyl 4-Chloro-2-fluorophenyl, difluoromethyl Fluorinated aryl, ethyl ester
Synthetic Yield Not reported 82.6% 75.7% Industrial-scale optimization
Biological Activity Presumed herbicidal precursor Herbicidal intermediate Enhanced herbicidal activity Broad-spectrum herbicide
Computational Analysis Likely requires DFT studies (unreported) Not applicable Not applicable Supported by SAR studies

Key Research Findings

  • Synthetic Routes: The target compound’s synthesis likely parallels methods for Compounds A and B, involving cyclization and substitution reactions.
  • Structure-Activity Relationship (SAR): Aromatic Substituents: Chloro and methoxy groups enhance lipophilicity and target binding in herbicidal applications .

Biological Activity

The compound 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1775513-33-1) belongs to a class of compounds that have shown significant biological activity, particularly in the context of neuropharmacology and receptor interactions. This article reviews the biological activities associated with this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C22H23ClN4O3
  • Molecular Weight : 426.91 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a triazole ring and a piperidine moiety, which are known to contribute to its biological activity.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various neurotransmitter receptors. Similar compounds have shown affinity for serotonergic and dopaminergic receptors, suggesting that this compound may influence neurotransmission pathways related to mood and cognition .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antidepressant Effects : Potential modulation of serotonin and dopamine pathways may contribute to mood regulation.
  • Neuroprotective Properties : Some studies suggest that related compounds can protect dopaminergic neurons from degeneration .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes such as acetylcholinesterase (AChE) and urease, indicating potential applications in treating conditions like Alzheimer's disease and bacterial infections .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin pathways
NeuroprotectionProtection against neuronal degeneration
Enzyme InhibitionAChE and urease inhibition

Structure-Activity Relationship (SAR)

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 216,800 ± 1,400

This table summarizes the agonist and antagonist activities of related compounds at dopamine receptors, highlighting the potential therapeutic profiles .

Neuroprotective Effects

A study investigated the neuroprotective effects of compounds structurally similar to our target compound. The results indicated significant protection against oxidative stress in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests a promising avenue for treating neurodegenerative diseases such as Parkinson's disease .

Antimicrobial Activity

Another study evaluated the antimicrobial properties of related piperidine derivatives. Compounds demonstrated significant antibacterial activity against various strains of bacteria with IC50 values significantly lower than standard reference drugs. This positions these compounds as potential candidates for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Use of cesium carbonate as a catalyst for piperidine ring functionalization (e.g., benzoylation at the 1-position) .
  • Cyclization : Formation of the triazolone ring under controlled temperatures (60–80°C) in polar aprotic solvents like dimethylformamide (DMF) .
  • Solvent selection : Ethanol or DMF is preferred for intermediate steps to balance solubility and reactivity .
  • Purification : Recrystallization or column chromatography to achieve >95% purity, verified via HPLC .

Q. Which structural features influence its potential bioactivity?

Key structural determinants include:

  • Piperidine ring : Enhances binding to enzymatic targets (e.g., fungal 14-α-demethylase) via hydrophobic interactions .
  • Triazolone core : Provides hydrogen-bonding sites for target engagement, critical for antifungal or anticancer activity .
  • Substituents : The 5-chloro-2-methoxybenzoyl group increases lipophilicity, improving membrane permeability . Structural optimization should prioritize these motifs during analog design.

Q. What analytical techniques validate its purity and structure?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the triazolone ring and piperidine substitution .
  • HPLC : Quantifies purity (>95%) and detects byproducts (e.g., uncyclized intermediates) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in bioassay results (e.g., IC50 variability) may arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. ethanol), or cell lines used. Standardize protocols using WHO-recommended guidelines .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-methylphenyl with fluorinated aryl groups) to isolate activity contributors .
  • Computational modeling : Perform molecular dynamics simulations to assess target binding stability under varying conditions .

Q. What mechanistic insights exist for its interaction with fungal 14-α-demethylase?

Molecular docking studies (PDB: 3LD6) suggest:

  • The triazolone ring forms hydrogen bonds with heme-coordinating residues (e.g., Tyr118), disrupting lanosterol demethylation .
  • The 5-chloro-2-methoxybenzoyl group occupies the enzyme’s hydrophobic pocket, enhancing binding affinity . Validate via in vitro assays measuring ergosterol biosynthesis inhibition in Candida albicans .

Q. How can reaction yields be improved during scale-up synthesis?

  • Continuous flow reactors : Enhance heat/mass transfer for cyclization steps, reducing side reactions .
  • Catalyst screening : Test alternatives to cesium carbonate (e.g., K2CO3 or DBU) for cost-effective coupling .
  • Solvent recycling : Implement distillation systems for DMF recovery, reducing waste .

Q. What computational tools predict its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (∼3.2), solubility (∼0.1 mg/mL), and CYP450 interactions .
  • Docking software : AutoDock Vina or Schrödinger Suite for target prioritization and binding mode analysis .

Methodological Recommendations

  • Synthetic Optimization : Prioritize stepwise reaction monitoring via TLC to identify bottlenecks .
  • Bioactivity Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanisms .
  • Data Reproducibility : Publish detailed experimental protocols (e.g., solvent ratios, catalyst loadings) to mitigate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.